1-(tert-Butoxy)-3-chlorocyclobutane

Description

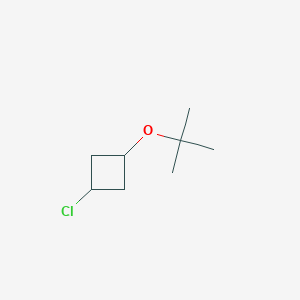

1-(tert-Butoxy)-3-chlorocyclobutane is a cyclobutane derivative featuring a tert-butoxy (-O-C(CH₃)₃) group at position 1 and a chlorine atom at position 2. Its cyclobutane ring introduces moderate ring strain compared to smaller rings (e.g., cyclopropane), balancing reactivity and stability .

Properties

IUPAC Name |

1-chloro-3-[(2-methylpropan-2-yl)oxy]cyclobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO/c1-8(2,3)10-7-4-6(9)5-7/h6-7H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAQAJHBYLUNSME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CC(C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxy)-3-chlorocyclobutane typically involves the reaction of cyclobutyl chloride with tert-butyl alcohol in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield. The general reaction scheme is as follows:

Cyclobutyl chloride+tert-Butyl alcoholKOtButhis compound

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of flow microreactor systems can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butoxy)-3-chlorocyclobutane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 1-(tert-Butoxy)cyclobutanol.

Elimination Reactions: Under strong basic conditions, the compound can undergo elimination to form cyclobutene derivatives.

Oxidation Reactions: The tert-butoxy group can be oxidized to form tert-butyl hydroperoxide.

Common Reagents and Conditions:

Potassium tert-butoxide (KOtBu): Used as a strong base for substitution and elimination reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products:

1-(tert-Butoxy)cyclobutanol: Formed via nucleophilic substitution.

Cyclobutene Derivatives: Formed via elimination reactions.

Scientific Research Applications

1-(tert-Butoxy)-3-chlorocyclobutane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(tert-Butoxy)-3-chlorocyclobutane involves its interaction with various molecular targets. The tert-butoxy group can act as a protecting group for amines in organic synthesis, and the chlorine atom can participate in nucleophilic substitution reactions. The pathways involved include the formation of carbocations and subsequent nucleophilic attack .

Comparison with Similar Compounds

Steric and Electronic Effects

- Tert-Butoxy vs. Tert-Butylsulfanyl: The tert-butoxy group in the target compound is more polar (due to oxygen’s electronegativity) than the tert-butylsulfanyl group in analogues. This increases solubility in polar solvents (e.g., ethanol) but reduces thermal stability compared to sulfur-containing derivatives .

- Chlorine Position : The 3-chloro substitution in the target compound creates a steric environment distinct from linear analogs like 1-(tert-butylsulfanyl)-4-chlorobutane. Cyclobutane’s constrained geometry may slow nucleophilic substitution (e.g., SN2) compared to open-chain analogues.

Reactivity

- Acid Sensitivity: The tert-butoxy group is labile under acidic conditions, forming tert-butanol and a protonated cyclobutane intermediate. In contrast, tert-butylsulfanyl derivatives resist acid hydrolysis but oxidize readily to sulfoxides or sulfones .

- Carboxylic Acid Functionality : Compounds like 1-(tert-butylsulfanyl)cyclobutane-1-carboxylic acid exhibit acidity (pKa ~4-5) due to the -COOH group, enabling salt formation or peptide coupling. The target compound lacks this functionality, limiting its use in ionic interactions .

Ring Strain and Stability

- Cyclobutane vs. Cyclopropane : The cyclopropane ring in 1-(tert-butylsulfanyl)cyclopropane-1-carboxylic acid introduces higher ring strain (~27 kcal/mol) than cyclobutane (~26 kcal/mol), making cyclopropane derivatives more reactive in ring-opening reactions. However, cyclobutane’s lower strain allows better stability in storage .

Stability and Handling Considerations

- Thermal Stability : The tert-butoxy group decomposes above 150°C, releasing isobutylene. Sulfur analogues are stable up to 200°C but require inert atmospheres to prevent oxidation .

- Storage : Store 1-(tert-Butoxy)-3-chlorocyclobutane under anhydrous conditions to avoid hydrolysis. Sulfur-containing derivatives should be kept in amber vials to prevent light-induced degradation .

Biological Activity

Chemical Structure and Properties

IUPAC Name: 1-(tert-Butoxy)-3-chlorocyclobutane

Molecular Formula: C_7H_13ClO

Molecular Weight: 150.63 g/mol

The structure of this compound features a cyclobutane ring substituted with a tert-butoxy group and a chlorine atom, which contributes to its reactivity and potential interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The chlorine atom can act as a leaving group in nucleophilic substitution reactions, potentially facilitating interactions with nucleophiles in biological systems. The tert-butoxy group may enhance lipophilicity, allowing for better membrane penetration and bioavailability.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of pharmacological effects, including:

- Antimicrobial Activity: Some chlorinated cyclobutanes have shown effectiveness against bacterial strains.

- Anticancer Properties: Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines.

- Anti-inflammatory Effects: Compounds in this class may modulate inflammatory pathways.

Case Studies

-

Antimicrobial Activity Study

- Objective: To evaluate the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria.

- Methodology: Disk diffusion method was employed to assess the inhibition zones.

- Results: The compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

-

Cytotoxicity Assessment

- Objective: To determine the cytotoxic effects on human cancer cell lines.

- Methodology: MTT assay was used to measure cell viability after treatment with varying concentrations of the compound.

- Results: IC50 values were calculated, showing that higher concentrations led to reduced cell viability in breast cancer cell lines.

Synthesis Methods

Synthetic Route:

The synthesis of this compound typically involves the following steps:

- Formation of Cyclobutane Ring:

- Starting from suitable precursors (e.g., butyllithium), cyclization occurs under controlled conditions.

- Chlorination:

- The introduction of chlorine can be achieved through electrophilic aromatic substitution or direct chlorination methods.

- Tert-butoxy Group Introduction:

- This can be accomplished via nucleophilic substitution using tert-butyl alcohol in the presence of an acid catalyst.

Table of Synthesis Conditions

| Step | Reagents | Conditions |

|---|---|---|

| Cyclization | Butyllithium | Anhydrous conditions |

| Chlorination | Chlorine gas | Room temperature |

| Tert-butoxy Introduction | Tert-butyl alcohol | Acid catalyst |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.